Cas no 192318-04-0 ((S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline)

(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline is a chiral oxazoline derivative widely utilized as a ligand in asymmetric catalysis. Its rigid cyclohexyl substituent and pyridinyl moiety enhance stereoselectivity in transition-metal-catalyzed reactions, particularly in C–C bond-forming processes. The (S)-configuration ensures high enantioselectivity, making it valuable in pharmaceutical and fine chemical synthesis. This compound exhibits excellent stability under typical reaction conditions and demonstrates broad compatibility with various metal centers, including palladium, copper, and nickel. Its modular structure allows for fine-tuning of catalytic activity, offering researchers a versatile tool for developing efficient asymmetric transformations. The ligand's synthetic accessibility further contributes to its utility in academic and industrial applications.
(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline structure
192318-04-0 structure
Product name:(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline
CAS No:192318-04-0
MF:C14H18N2O
MW:230.305523395538
CID:5039238
PubChem ID:101701026

(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
    • (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline
    • 2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine
    • CS-0163423
    • BS-51753
    • (4S)-4-cyclohexyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
    • E77067
    • 192318-04-0
    • Inchi: 1S/C14H18N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h4-5,8-9,11,13H,1-3,6-7,10H2/t13-/m1/s1
    • InChI Key: UDMCHJFTOGLLHO-CYBMUJFWSA-N
    • SMILES: O1C(C2C=CC=CN=2)=N[C@H](C1)C1CCCCC1

Computed Properties

  • Exact Mass: 230.141913202g/mol
  • Monoisotopic Mass: 230.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 34.5

(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X33655-250mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98%
250mg
¥1770.0 2024-07-18
Ambeed
A299458-100mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98% 99%ee
100mg
$136.0 2025-02-26
eNovation Chemicals LLC
Y1234095-250mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98%
250mg
$255 2024-06-05
1PlusChem
1P01KKOE-50mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98% 99%ee
50mg
$72.00 2024-06-17
eNovation Chemicals LLC
Y1234095-100mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98%
100mg
$190 2024-06-05
Aaron
AR01KKWQ-100mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 96%
100mg
$135.00 2025-02-12
eNovation Chemicals LLC
Y1234095-50mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98%
50mg
$150 2025-02-19
eNovation Chemicals LLC
Y1234095-1g
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98%
1g
$725 2025-02-19
eNovation Chemicals LLC
Y1234095-100mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98%
100mg
$180 2025-02-19
eNovation Chemicals LLC
Y1234095-250mg
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
192318-04-0 98%
250mg
$240 2025-02-25

Additional information on (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline

Comprehensive Guide to (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline (CAS No. 192318-04-0): Properties, Applications, and Market Insights

(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline (CAS No. 192318-04-0) is a specialized chiral oxazoline derivative with significant relevance in organic synthesis, catalysis, and pharmaceutical research. This compound features a unique structural framework combining a pyridine ring and a cyclohexyl group, making it a versatile building block for asymmetric transformations. Its stereospecificity (S-configuration) enhances its utility in enantioselective reactions, a hot topic in modern green chemistry.

The growing demand for chiral auxiliaries and ligands in drug development has propelled interest in (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline. Researchers frequently search for "oxazoline-based catalysts" or "pyridine derivatives in asymmetric synthesis," reflecting its niche applications. The compound's stability under aerobic conditions and compatibility with transition metals (e.g., palladium, rhodium) align with trends toward sustainable catalytic processes.

From a synthetic perspective, 192318-04-0 serves as a precursor for C–H activation and cross-coupling reactions—key methodologies in constructing complex molecules. Its chelating ability via the pyridine-nitrogen and oxazoline-oxygen atoms enables the formation of stable metal complexes, addressing frequent queries like "how to design efficient chiral ligands." Recent studies highlight its role in accelerating hydrogenation reactions with >99% ee, a critical metric for API manufacturing.

Market analyses indicate rising procurement of (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline by contract research organizations (CROs) specializing in enantioselective catalysis. The compound’s pricing reflects its high purity (>98%) and the technical challenges associated with its stereospecific synthesis. Regulatory-compliant suppliers emphasize documentation for GMP applications, responding to industry demands for traceability in pharmaceutical intermediates.

Innovative applications include its use in photoredox catalysis and polymer stabilization, areas gaining traction in materials science. The cyclohexyl moiety contributes to lipophilicity, making derivatives of CAS 192318-04-0 valuable in modifying drug bioavailability—a frequent focus of "structure-activity relationship (SAR) studies." Computational chemists also utilize this scaffold to model steric effects in ligand design.

Storage recommendations for (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline typically suggest inert atmospheres (argon/nitrogen) at -20°C to prevent racemization, a detail often queried by laboratory managers. Its solubility profile (favors dichloromethane, THF) enables flexible reaction setups, while its characteristic NMR shifts (δ 8.5–7.2 ppm for pyridine protons) aid in quality verification.

Future prospects for 192318-04-0 involve expanding its utility in continuous flow chemistry systems and bioconjugation techniques. As the pharmaceutical industry prioritizes atom economy and waste reduction, this compound’s efficiency in catalytic cycles positions it as a sustainable choice. Suppliers are increasingly offering custom synthetic scales to accommodate diverse R&D needs.

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Amadis Chemical Company Limited
(CAS:192318-04-0)(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline
A1005004
Purity:99%/99%
Quantity:250mg/1g
Price ($):208.0/582.0